2-(3-Methylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione
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Overview
Description
2-(3-Methylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione is an organic compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a 3-methylphenyl group attached to the thiazolidine ring, along with three oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazolidine derivative. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of thiazolidine diols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine diols.
Substitution: Various substituted thiazolidine derivatives, depending on the substituent introduced.
Scientific Research Applications
2-(3-Methylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazolidine derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to inhibit the growth of bacteria by interfering with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar structural features but different biological activities.
2-Phenylthiazolidine-4-carboxylic acid: A compound with a phenyl group attached to the thiazolidine ring, used in different research applications.
3-Methyl-2-thiazolidinethione: A structurally related compound with a thione group instead of oxo groups.
Uniqueness
2-(3-Methylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione is unique due to the presence of three oxo groups and a 3-methylphenyl substituent, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-8-3-2-4-9(7-8)11-10(12)5-6-15(11,13)14/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFXOPIPSICJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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